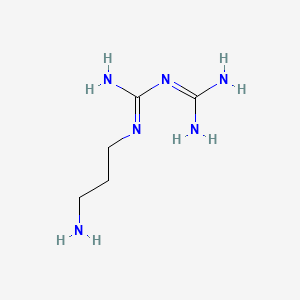

N-(3-aminopropyl)imidodicarbonimidic diamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of N-(3-aminopropyl)imidodicarbonimidic diamide involves the modification of poly(styrene-co-maleic anhydride) composites with N-(3-aminopropyl)imidazole and benzyl chloride . The structural analysis of the synthesized compound is carried out using techniques such as nuclear magnetic resonance (NMR), X-ray photoelectron spectroscopy (XPS), field emission scanning electron microscopy (FESEM), and Fourier transform infrared (FT-IR) spectroscopy .

Chemical Reactions Analysis

N-(3-aminopropyl)imidodicarbonimidic diamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Properties

PHMB is recognized for its broad-spectrum antimicrobial activity , making it effective against a variety of microorganisms, including both Gram-positive and Gram-negative bacteria, fungi, and yeasts. This property is particularly valuable in:

- Medical Applications : PHMB is frequently used in wound dressings and antiseptic solutions due to its ability to prevent infections. Studies indicate that it can be incorporated into solid wound dressings alongside other antimicrobials like silver and chlorhexidine to enhance efficacy .

- Cosmetic Products : As a preservative, PHMB is utilized in personal care products such as hand washes, fabric softeners, and contact lens solutions. Its solubility in water makes it suitable for water-based formulations that are prone to microbial growth .

- Water Treatment : PHMB serves as a chlorine-free sanitizer in recreational water treatment, effectively controlling microbial populations in swimming pools and spas .

Safety Assessments

The safety of PHMB has been extensively evaluated by various regulatory bodies. The European Commission's Scientific Committee on Consumer Safety (SCCS) has concluded that while PHMB can be used safely in certain concentrations, risks are associated with higher concentrations or specific formulations:

- Cosmetics : The SCCS has determined that PHMB is not safe for use as a preservative in cosmetic products at concentrations above 0.3%. They recommend further studies to assess dermal absorption and potential systemic effects from long-term exposure .

- Toxicity Studies : Short-term and chronic toxicity studies have been conducted to assess the effects of PHMB on different animal models. Findings indicate no significant systemic toxicity at low doses; however, higher concentrations have shown adverse effects on liver and kidney functions .

Diverse Applications

PHMB's versatility extends beyond medical and cosmetic uses:

- Industrial Applications : It is employed as a disinfectant for hard surfaces in hospitals and food handling environments. Its effectiveness against tough pathogens like Pseudomonas species makes it particularly valuable in settings requiring stringent hygiene standards .

- Textile Preservation : PHMB is used to control odor and prevent microbial contamination in textiles, enhancing the longevity of products such as wet wipes .

- Agricultural Uses : The compound has been explored for use in agricultural settings to disinfect equipment and manage microbial contamination in animal drinking water systems .

Case Studies

Several case studies highlight the effectiveness of PHMB across various applications:

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)imidodicarbonimidic diamide involves electrostatic and intermolecular interactions. The compound binds to negatively charged phosphate head groups of phospholipids at bacterial cell walls, causing increased rigidity and disrupting cell membrane integrity . This leads to the leakage of cellular constituents and ultimately cell death .

Comparison with Similar Compounds

N-(3-aminopropyl)imidodicarbonimidic diamide can be compared with similar compounds such as polyaminopropyl biguanide. Both compounds have antimicrobial properties and are used in various applications, including personal care products and water treatment . this compound is unique in its specific structure and the types of reactions it undergoes, making it suitable for specialized applications in chemistry and industry .

Similar compounds include:

Biological Activity

N-(3-Aminopropyl)imidodicarbonimidic diamide, commonly known as Polyaminopropyl Biguanide (PAB), is a compound with significant biological activity, particularly in antimicrobial applications. This article provides an overview of its biological properties, including its mechanism of action, efficacy in various studies, and potential applications.

Chemical Structure and Properties

Polyaminopropyl Biguanide is a polymeric biguanide with the following chemical structure:

- IUPAC Name : Homopolymer of N-(3-Aminopropyl)-Imidodicarbonimidic Diamide

- CAS Number : 133029-32-0

This compound exhibits strong cationic properties, which contribute to its effectiveness as a biocide.

PAB exerts its antimicrobial effects primarily through the following mechanisms:

- Cell Membrane Disruption : The cationic nature of PAB allows it to interact with negatively charged bacterial cell membranes, leading to membrane destabilization and cell lysis.

- Inhibition of Cellular Processes : PAB interferes with nucleic acid synthesis and cellular respiration, further contributing to its bactericidal activity.

In Vitro Studies

A series of in vitro studies have demonstrated the antimicrobial efficacy of PAB against various pathogens. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.1 - 0.5 mg/L | |

| Escherichia coli | 0.5 - 2 mg/L | |

| Candida albicans | 1 - 4 mg/L |

These studies indicate that PAB is effective against both Gram-positive and Gram-negative bacteria as well as fungi.

Dermal Penetration Studies

Research on dermal penetration has been conducted to evaluate the safety and absorption characteristics of PAB. A notable study involved applying various concentrations of PAB to human and rat skin. The findings are outlined in Table 2.

| Concentration (%) | Absorption Rate (ng/cm²/h) | Skin Type |

|---|---|---|

| 0.4 | 8.13 | Human epidermis |

| 1.4 | 22.8 | Human epidermis |

| 5 | 350 | Human epidermis |

| 20 | 1005 | Human epidermis |

The absorption rates suggest that higher concentrations lead to increased dermal penetration, which may have implications for both efficacy and safety in topical formulations .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of PAB. In one study, animals were administered varying doses of PAB, with significant findings as follows:

- At a dose of 2000 mg/kg , all subjects exhibited severe toxicity, leading to mortality within one day post-dosing.

- At a lower dose of 550 mg/kg , no fatalities were observed, although signs of mild systemic toxicity were noted .

These results indicate a dose-dependent relationship regarding the safety and toxicity of PAB.

Case Studies and Applications

PAB has been utilized in various applications due to its antimicrobial properties:

Properties

CAS No. |

133029-31-9 |

|---|---|

Molecular Formula |

C5H14N6 |

Molecular Weight |

158.21 g/mol |

IUPAC Name |

2-(3-aminopropyl)-1-(diaminomethylidene)guanidine |

InChI |

InChI=1S/C5H14N6/c6-2-1-3-10-5(9)11-4(7)8/h1-3,6H2,(H6,7,8,9,10,11) |

InChI Key |

XKFDVLUHBRJZQF-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)CN=C(N)N=C(N)N |

Related CAS |

133029-32-0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.